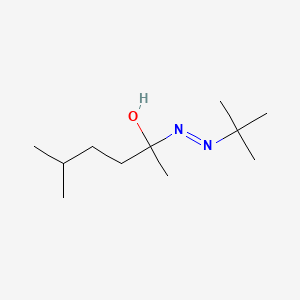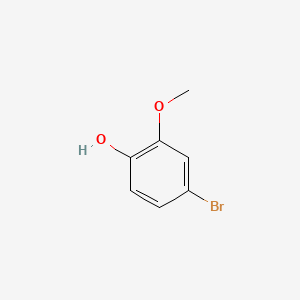
4-Bromo-2-méthoxyphénol
Vue d'ensemble
Description
Synthesis Analysis
4-Bromo-2-methoxyphenol and its derivatives are synthesized through various methods. For instance, the synthesis of related compounds involves spectroscopic, XRD, and DFT approaches to understand their chemical activity and molecular structure (Demircioğlu et al., 2019). Another approach involves oxidative bromination at low temperatures to achieve high yields (Ren Qun-xiang, 2004).
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methoxyphenol derivatives has been extensively studied using X-ray diffraction, spectroscopic methods, and DFT calculations. These studies reveal important aspects of their molecular geometry, intra and intermolecular interactions (Albayrak et al., 2011; Yıldırım et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and potential interactions of 4-Bromo-2-methoxyphenol with other molecules, such as DNA bases, have been investigated using various computational methods. These studies help in understanding the compound's behavior in biological systems and its potential applications (Demircioğlu et al., 2019).
Physical Properties Analysis
Investigations into the physical properties of 4-Bromo-2-methoxyphenol derivatives, such as their thermodynamic properties, vapor pressure, and spectroscopic characteristics, provide valuable data for their potential applications. These properties are studied using calorimetry, thermochemistry, and quantum-chemical calculations (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-methoxyphenol, including its reactivity, tautomerism, and interactions with metal ions, are explored through computational studies. These analyses provide insights into the compound's stability, electronic structure, and potential as a ligand in metal complexes (Tanak, 2019).
Applications De Recherche Scientifique
Synthèse organique
4-Bromo-2-méthoxyphénol: est un intermédiaire précieux en synthèse organique. Ses groupes bromo et méthoxy en font un précurseur polyvalent pour la construction de molécules complexes. Par exemple, il peut subir des réactions de substitution aromatique nucléophile pour introduire divers groupes fonctionnels, ce qui contribue à la synthèse de divers composés organiques .
Pharmaceutiques
Dans l'industrie pharmaceutique, ce composé sert de brique de construction pour la synthèse de médicaments. Sa structure phénolique est similaire à celle de composés bioactifs naturels, ce qui le rend utile dans la conception de molécules ayant des effets thérapeutiques potentiels, tels que des antioxydants ou des inhibiteurs enzymatiques .
Produits agrochimiques
La réactivité du composé due à la présence de l'atome de brome permet de l'utiliser dans la création de produits agrochimiques. Il peut être incorporé dans des pesticides et des herbicides, contribuant au développement de nouvelles formulations plus efficaces et respectueuses de l'environnement .
Teintures
This compound: est également utilisé dans la production de colorants. Sa structure moléculaire peut être modifiée pour produire des colorants ayant des propriétés spécifiques pour une utilisation dans les textiles, les encres et les revêtements .
Recherche sur Mycobacterium tuberculosis
Il a été utilisé comme matière de départ dans la synthèse d'inhibiteurs ciblant l'énoyl-acyl carrier protein réductase de Mycobacterium tuberculosis. Ceci est crucial pour développer de nouveaux traitements contre la tuberculose .
Synthèse de produits naturels
Le composé a été utilisé dans les synthèses totales asymétriques de lactones sesquiterpéniques, qui sont des produits naturels ayant diverses activités biologiques. Ceci démontre son rôle dans la facilitation de l'étude de composés naturels complexes .
Science des matériaux
En raison de sa structure phénolique, This compound peut être utilisé dans la recherche en science des matériaux, en particulier dans le développement de polymères et de résines qui nécessitent des précurseurs phénoliques pour leur synthèse .
Science de l'environnement
En science de l'environnement, ce composé peut être étudié pour ses produits de dégradation et leur impact sur les écosystèmes. Comprendre sa dégradation peut aider à évaluer les risques environnementaux associés à son utilisation dans diverses industries .
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-2-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
4-Bromo-2-methoxyphenol acts as a slow, tight-binding inhibitor of InhA . It interacts with InhA, inhibiting its activity and thereby disrupting the synthesis of mycolic acids .
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including mycolic acids. By inhibiting InhA, 4-Bromo-2-methoxyphenol disrupts the production of these essential components, affecting the integrity and function of the bacterial cell wall .
Result of Action
The inhibition of InhA by 4-Bromo-2-methoxyphenol leads to the disruption of mycolic acid synthesis. This disruption affects the integrity of the bacterial cell wall, potentially leading to cell death . The exact molecular and cellular effects of this compound’s action require further investigation.
Safety and Hazards
4-Bromo-2-methoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
There are several papers related to 4-Bromo-2-methoxyphenol. For example, one paper discusses the use of 4-Bromo-2-methoxyphenol in the synthesis of a series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones . Another paper titled “4-Bromo-5-(chloromethyl)-2-methoxyphenol” by Matthias Treu and Ulrich Jordis discusses the compound in more detail .
Propriétés
IUPAC Name |
4-bromo-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSIIJQOEGXWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294267 | |
| Record name | 4-Bromo-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7368-78-7 | |
| Record name | 7368-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical methods used to detect and quantify 4-Bromo-2-methoxyphenol in complex mixtures?
A1: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to determine the concentration of 4-Bromo-2-methoxyphenol in cosmetics. [] This technique allows for the separation and identification of different components within a sample, even at low concentrations. Researchers utilized an Agilent 6890N-5975 GC-MS system equipped with a DB-5MS GC column for this purpose. []
Q2: Can you elaborate on the use of 4-Bromo-2-methoxyphenol in the synthesis of natural products?
A2: 4-Bromo-2-methoxyphenol serves as a key starting material in the asymmetric total synthesis of (+)-eudesmadiene-12,6-olide and (+)-frullanolide, two naturally occurring sesquiterpene lactones. [] This highlights the compound's versatility in constructing complex molecular architectures relevant to natural product chemistry.
Q3: What is the significance of determining the limit of detection for 4-Bromo-2-methoxyphenol in specific applications?
A3: Understanding the limit of detection (LOD) for 4-Bromo-2-methoxyphenol is crucial, especially in fields like cosmetics, where it acts as a preservative. [] The established LOD for this compound in cosmetic products is 0.5 mg/L using GC-MS. [] This information ensures accurate quantification and regulatory compliance within these industries.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[3-(Pyridin-2-yldisulfanyl)propanoyl]glutamic acid](/img/structure/B1221528.png)
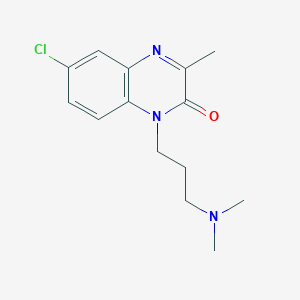
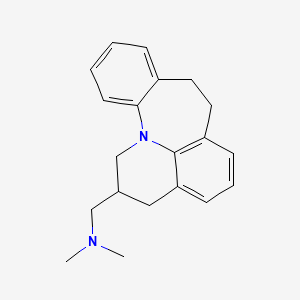
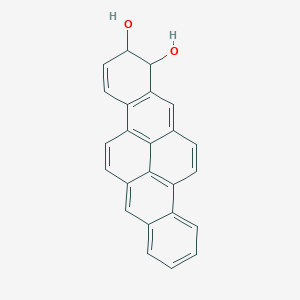
![(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride](/img/structure/B1221536.png)
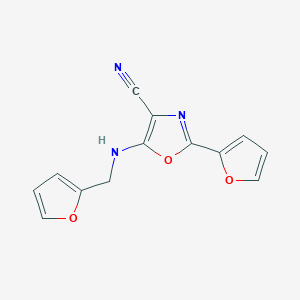
![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)
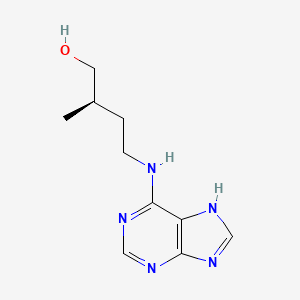
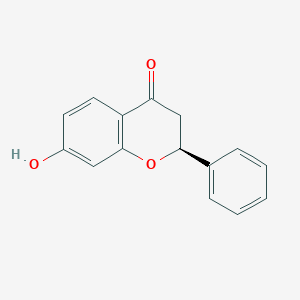


![9-Thia-1,3,6,8-tetraazatricyclo[4.3.1.1(3,8)]undecane 9,9-dioxide](/img/structure/B1221549.png)

